molecular formula C14H21N3 B1480901 6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-37-1

6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480901
CAS RN: 2098091-37-1
M. Wt: 231.34 g/mol
InChI Key: WKLWEZYCLPJSOD-UHFFFAOYSA-N
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Description

“6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H21N3. It is a type of 1H-imidazo[1,2-b]pyrazole, which is a class of molecules that have attracted attention due to their diverse and useful bioactivities .


Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Chemical Reactions Analysis

The chemical reactions involving this compound include its synthesis through the Br/Mg-exchange and regioselective magnesiations and zincations mentioned above . Further reactions could potentially involve the functional groups present in the molecule, but specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H21N3) and molecular weight (231.34 g/mol). Other properties such as solubility, melting point, and boiling point would require experimental determination or additional resources for accurate information.

Scientific Research Applications

Mechanistic Insights into Compound Formation

Research into compounds related to 6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole, such as imidazo[1,2-a]pyrazine-3,6-diones, has provided insights into their formation mechanisms. These compounds, derived from alpha-amino acids, form under high temperatures or with strong dehydrating reagents. Studies have detailed the stepwise formation of these bicyclic amidines (BCAs) through processes like O-acylation, acyl transfer, intramolecular condensation, and water elimination, with silica showing a catalytic effect in reducing activation energy (Contreras‐Torres & Basiuk, 2006).

Synthesis and Structural Analysis

The synthesis of mono- and disubstituted derivatives of 1H-imidazo[1,2-b]pyrazoles has been documented, highlighting methods to create various derivatives through improved synthetic processes. These processes allow for the preparation and characterization of compounds with specific substitutions, contributing to the understanding of their chemical properties and potential applications in further research (Seneci et al., 1999).

Functionalization and Application Potential

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been explored, demonstrating the versatility of this compound class. Techniques such as Br/Mg-exchange and regioselective magnesiations have been used for the synthesis of derivatives with potential as non-classical isosteres of indole and precursors of push–pull dyes. These functionalization methods offer pathways to enhance the solubility and reactivity of these compounds, suggesting their applicability in developing new pharmacological agents and materials (Schwärzer et al., 2021).

DNA Synthesis Inhibition

Research into derivatives of 1H-imidazo[1,2-b]pyrazole has revealed their potential to inhibit DNA synthesis in animal cells, with specific compounds showing no effect on bacterial cells. This unique mode of action differentiates them from other known DNA synthesis inhibitors, suggesting potential research applications in understanding and controlling cell proliferation (Ennis et al., 1971).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis and functionalization, investigation of its bioactivities and potential applications, and detailed study of its physical and chemical properties . The development of new synthetic methods could also enable the preparation of a wider range of derivatives, potentially leading to new materials with useful properties.

properties

IUPAC Name

6-cyclopentyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-11(2)10-16-7-8-17-14(16)9-13(15-17)12-5-3-4-6-12/h7-9,11-12H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLWEZYCLPJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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